(1R)-(-)-(10-Camphorsulfonyl)oxaziridine
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Overview
Description
(1R)-(-)-(10-Camphorsulfonyl)oxaziridine: is a complex organic compound characterized by its unique structural features. This compound belongs to the class of oxaziridines, which are known for their applications in asymmetric synthesis and oxidation reactions. The presence of the isothiazole ring and the oxaziridine moiety makes it a valuable compound in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-(-)-(10-Camphorsulfonyl)oxaziridine involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the oxaziridine ring. The reaction typically requires the use of strong oxidizing agents and specific catalysts to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
(1R)-(-)-(10-Camphorsulfonyl)oxaziridine undergoes various chemical reactions, including:
Oxidation: The oxaziridine moiety is highly reactive and can participate in oxidation reactions, converting sulfides to sulfoxides and sulfones.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The isothiazole ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the isothiazole ring .
Scientific Research Applications
Chemistry
In chemistry, (1R)-(-)-(10-Camphorsulfonyl)oxaziridine is used as a reagent in asymmetric synthesis, facilitating the formation of chiral molecules with high enantiomeric purity .
Biology
In biological research, this compound is used to study enzyme mechanisms and to develop enzyme inhibitors due to its ability to interact with various biological targets .
Medicine
In medicine, the compound’s derivatives are explored for their potential therapeutic applications, including antimicrobial and anticancer activities .
Industry
In the industrial sector, the compound is used in the synthesis of fine chemicals and pharmaceuticals, contributing to the development of new materials and drugs .
Mechanism of Action
The mechanism of action of (1R)-(-)-(10-Camphorsulfonyl)oxaziridine involves its interaction with specific molecular targets. The oxaziridine moiety acts as an electrophile, facilitating the transfer of oxygen atoms to nucleophilic substrates. This results in the formation of oxidized products and the regeneration of the active form of the compound .
Comparison with Similar Compounds
Similar Compounds
- (1R)-(-)-10-Camphorsulfonyl)oxaziridine
- (2S,8aR)-(-)-(Camphorylsulfonyl)oxaziridine
- (1R,4aR,8aS)-1-Isopropyl-7-methyl-4-methylene-1,2,3,4,4a,5,6,8a-octahydronaphthalene
Uniqueness
(1R)-(-)-(10-Camphorsulfonyl)oxaziridine stands out due to its unique structural features, including the combination of the oxaziridine and isothiazole rings. This structural complexity imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound in various applications .
Properties
IUPAC Name |
(1R,6R,8S)-11,11-dimethyl-5-oxa-3λ6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3S/c1-8(2)7-3-4-9(8)6-15(12,13)11-10(9,5-7)14-11/h7H,3-6H2,1-2H3/t7-,9+,10+,11?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBJBUGPGFNISJ-NCVFYZNSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC13CS(=O)(=O)N4C3(C2)O4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2CC[C@@]13CS(=O)(=O)N4[C@]3(C2)O4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104372-31-8 |
Source
|
Record name | 11,11-dimethyl-5-oxa-3-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane-3,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.226.396 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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